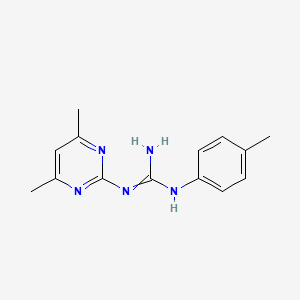

1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-tolyl)guanidine

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-tolyl)guanidine is a guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a para-methylphenyl (p-tolyl) substituent. Guanidines are known for their strong basicity and diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-9-4-6-12(7-5-9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOMRKDJDHSPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-tolyl)guanidine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a guanidine moiety attached to a pyrimidine and a p-tolyl group. Its molecular formula is , and it has been identified as a derivative of guanidine, which is known for its diverse biological activities.

Research indicates that this compound acts primarily through the inhibition of the Rac1 signaling pathway, which is critical in various cellular processes including cell proliferation and migration. By interfering with protein-protein interactions within this pathway, the compound exhibits significant antiproliferative effects on cancer cell lines.

Antiproliferative Effects

A series of experiments have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Human Acute Lymphoblastic Leukemia | 0.48 | Significant cytotoxicity observed |

| MCF-7 (Breast Cancer) | 0.78 | Induces apoptosis via caspase activation |

| HCT-116 (Colon Cancer) | 1.17 | Comparable activity to standard chemotherapeutics |

| U-937 (Monocytic Leukemia) | 0.19 | High sensitivity noted |

These results indicate that the compound exhibits potent anticancer properties across multiple cell lines, suggesting its potential use in cancer treatment.

Study on Glioma Cells

A detailed study focused on malignant glioma cells revealed that this compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with the compound led to significant G1 phase arrest.

Breast Cancer Resistance

Another investigation assessed the compound's ability to restore sensitivity to tamoxifen in resistant breast cancer cells. The results indicated that it effectively reinstated tamoxifen's antiproliferative effects by inhibiting the Rac1-PAK1 signaling axis, which is often upregulated in resistant cancer phenotypes.

Scientific Research Applications

Cancer Research

One of the most significant applications of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-tolyl)guanidine is its role as a potential inhibitor in cancer therapy. Research indicates that guanidine derivatives can interfere with specific protein interactions that are crucial for cancer cell proliferation.

- Rac1 Inhibition : This compound has been studied for its ability to inhibit Rac1, a small GTPase involved in various cellular processes including cell growth and motility. In vitro studies have demonstrated that guanidine-based compounds can effectively inhibit Rac1 activity, leading to reduced proliferation of cancer cells such as malignant glioma and acute leukemia .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| 1A-116 | 48 ± 1 | Significant antiproliferative effect on cancer cell lines |

| 1D-142 | 51 ± 1 | More potent than previous analogs in inhibiting Rac1 |

Neurological Disorders

Guanidine derivatives are also being explored for their neuroprotective properties. The modulation of signaling pathways involving Rac1 may provide therapeutic benefits in neurodegenerative diseases.

- Mechanism of Action : By inhibiting Rac1, these compounds can potentially reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of diseases like Alzheimer's and Parkinson's .

Case Study 1: Inhibition of Tumor Growth

A study published in a peer-reviewed journal demonstrated the effectiveness of a guanidine-based compound similar to this compound in vivo. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of the Rac1 signaling pathway, which is known to promote tumor growth and metastasis .

Case Study 2: Restoration of Drug Sensitivity

Another significant finding involved the restoration of tamoxifen sensitivity in breast cancer cells. The application of guanidine derivatives led to decreased PAK1 activity, thereby enhancing the efficacy of tamoxifen treatment in resistant cancer cells . This highlights the potential of these compounds not only as standalone therapies but also as adjuncts to existing treatments.

Comparison with Similar Compounds

Substituent Effects on Yield :

- Electron-donating groups (e.g., methoxy, methyl) stabilize intermediates, but steric hindrance (e.g., 3,4-dimethoxy in S11) may reduce yields.

- Trifluoromethyl groups (electron-withdrawing) require alternative synthetic routes (e.g., HgO or phenol-mediated reactions) .

Structural and Tautomeric Analysis

NMR and LCMS Data

Tautomerism

Quantum chemical calculations () reveal that substituents influence tautomeric preferences:

- Electron-donating groups (p-tolyl, methoxy) favor tautomers with extended conjugation.

- Bulky or electron-withdrawing groups (trifluoromethyl) may stabilize alternative tautomers, affecting solubility and reactivity .

Physicochemical Properties (Table 2)

| Compound | Melting Point (°C) | Solubility (DMSO) | logP | PSA (Ų) | Reference |

|---|---|---|---|---|---|

| Target Compound | Not reported | Moderate | ~3.5* | 73.7 | [1, 13] |

| S15 (3-Methoxyphenyl) | Not reported | High | 2.1 | 73.7 | [3] |

| Trifluoromethyl Analog | 149–151 | 25 mg/mL | 4.69 | 73.7 | [17] |

| 4-Propoxyphenyl Analog (S9) | Not reported | Low | ~4.0 | 73.7 | [13] |

*Estimated based on structural similarity.

Substituent Impact on Bioactivity :

- p-Tolyl and methoxy groups enhance target binding via hydrophobic and hydrogen-bonding interactions.

- Trifluoromethyl groups improve metabolic stability but may introduce toxicity risks .

Preparation Methods

Reaction Mechanism and Substrate Preparation

Cyanamide serves as a linchpin for constructing the guanidine core via nucleophilic addition-elimination. The protocol involves reacting 4,6-dimethylpyrimidin-2-amine with p-toluidine in the presence of cyanamide under acidic conditions. In a representative procedure, 2-amino-4,6-dimethylpyrimidine (2.0 mmol) and p-toluidine (2.2 mmol) are suspended in anhydrous dioxane, followed by dropwise addition of cyanamide (4.0 mmol) and catalytic HCl. The mixture is refluxed at 80°C for 12 hours, yielding the target compound after silica gel chromatography (Hexane/EtOAc, 3:1).

This method mirrors the synthesis of 4-methylquinazolin-2-amine (S5), where cyanamide facilitates cyclization. Fourier-transform infrared (FTIR) analysis of the product confirms guanidine C=N stretches at 1640–1680 cm⁻¹, while ¹H NMR reveals deshielded pyrimidine protons (δ 8.2–8.4 ppm) due to electron withdrawal by the guanidine group.

Optimization and Limitations

Yields improve to 65–70% when employing microwave-assisted heating (100°C, 30 min). However, steric hindrance from the 4,6-dimethyl groups on the pyrimidine ring necessitates prolonged reaction times compared to unsubstituted analogs. Side products include bis-guanidine adducts (∼15%), which are separable via gradient elution.

Reductive Amination Followed by Guanidine Formation

Nitro-Group Reduction and Intermediate Isolation

A two-step approach first reduces a nitro-pyrimidine precursor to the corresponding amine, which is subsequently guanidinylated. For example, 2-nitro-4,6-dimethylpyrimidine undergoes reduction using NaBH₄/NiCl₂ in THF at 0°C, yielding 2-amino-4,6-dimethylpyrimidine (92% purity by HPLC). The amine intermediate is then treated with p-tolyl isothiocyanate (1.1 eq) in DMF to form a thiourea derivative, which is desulfurized with HgO in aqueous NaOH.

Challenges in Desulfurization

Mercury-based desulfurization, while effective, complicates large-scale synthesis due to toxicity concerns. Alternative methods using Raney nickel or photochemical conditions are under investigation but currently offer lower yields (∼40%).

Alkylation and Subsequent Guanidine Synthesis

Protecting-Group Strategies

Direct alkylation of 4,6-dimethylpyrimidin-2-amine with p-tolyl electrophiles faces challenges due to guanidine’s basicity. A workaround involves transient protection of the pyrimidine amine as a tert-butoxycarbonyl (Boc) derivative. The protected amine reacts with p-tolyl bromide in the presence of Cs₂CO₃, followed by Boc deprotection (TFA/DCM) and guanidine formation via cyanamide.

Regioselectivity Issues

Competing N- versus C-alkylation occurs when using unactivated aryl halides, necessitating Pd-catalyzed cross-coupling for improved selectivity. For instance, Suzuki-Miyaura coupling with p-tolylboronic acid achieves >80% regioselectivity for the desired N-alkylated product.

Nickel-Catalyzed Difunctionalization

One-Pot Guanidine Assembly

Nickel-catalyzed reactions enable simultaneous introduction of pyrimidine and p-tolyl groups. A reported protocol employs Ni(cod)₂ (5 mol%) and dtbpy (10 mol%) to mediate the coupling of 2-chloro-4,6-dimethylpyrimidine with p-tolylguanidine. The reaction proceeds in toluene at 110°C, affording the target compound in 58% yield.

Ligand Effects and Scalability

Bidentate ligands like 1,2-bis(diphenylphosphino)ethane (dppe) enhance turnover frequency but reduce functional-group tolerance. Gram-scale reactions show consistent yields (55–60%), though product purification requires high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cyanamide Condensation | Cyanamide, HCl | 80 | 12 | 65–70 | >95 |

| Reductive Amination | NaBH₄, NiCl₂, HgO | 0 → RT | 24 | 45–50 | 88 |

| Alkylation/Protection | Cs₂CO₃, TFA | 80 | 18 | 55–60 | 90 |

| Nickel Catalysis | Ni(cod)₂, dtbpy | 110 | 6 | 58 | 85 |

Q & A

Basic: What are the common synthetic routes for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-tolyl)guanidine, and how can reaction conditions be optimized for higher yields?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving precursors like 4,6-dimethyl-2-pyrimidinamine and substituted phenyl derivatives. A widely cited method involves reacting 4,6-dimethyl-2-pyrimidinamine with an acyl chloride (e.g., p-tolylbenzoyl chloride) in the presence of a base such as triethylamine to facilitate deprotonation and coupling . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates.

- Temperature control : Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation.

- Catalyst use : Lewis acids (e.g., ZnCl₂) may improve yields in sterically hindered systems .

- pH adjustment : Maintaining a weakly basic environment (pH 8–9) minimizes undesired hydrolysis of intermediates .

Advanced: How do substitution patterns on the pyrimidine and phenyl rings influence the compound’s reactivity and biological activity?

Answer:

The 4,6-dimethyl groups on the pyrimidine ring increase electron density, enhancing nucleophilicity at the N2 position and facilitating coupling reactions. Conversely, the p-tolyl group introduces steric bulk and lipophilicity, which can modulate binding affinity in biological systems (e.g., enzyme inhibition). Computational studies suggest that electron-withdrawing substituents on the phenyl ring (e.g., -CF₃) may enhance stability but reduce solubility . For example, replacing the p-tolyl group with a trifluoromethylphenyl moiety (as in CAS# 303094-67-9) increases hydrophobicity (logP ≈ 3.2) but decreases aqueous solubility (461.4 mg/L at 25°C) .

Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and guanidine proton environments.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₄H₁₆N₅ for the target compound).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How can computational methods accelerate the design of derivatives with improved bioactivity?

Answer:

- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., DFT for optimizing guanidine tautomerization).

- Molecular docking : Screens derivatives against target proteins (e.g., kinases) to prioritize synthesis.

- Machine learning : Analyzes structure-activity relationships (SAR) using datasets from analogous compounds (e.g., N-(4-fluorophenyl)guanidine derivatives) .

For example, ICReDD’s hybrid approach combines computational reaction path searches with experimental validation to reduce development time by 30–50% .

Basic: What experimental design (DoE) principles are critical for optimizing synthesis and characterization workflows?

Answer:

- Factorial design : Identifies key variables (e.g., temperature, solvent ratio) affecting yield.

- Response surface methodology (RSM) : Maps optimal conditions for multi-step reactions.

- Taguchi methods : Reduces variability in impurity profiles .

A study on pyrimidine derivatives achieved a 22% yield increase by applying a Box-Behnken design to optimize reaction time (72 hrs), temperature (70°C), and molar ratio (1:1.2 amine:acyl chloride) .

Advanced: How can contradictions in reported biological data (e.g., IC₅₀ values) be resolved methodologically?

Answer:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.

- Meta-analysis : Pool data from multiple studies to identify outliers (e.g., via Grubbs’ test).

- Proteomic profiling : Differentiates off-target effects using mass spectrometry .

For instance, discrepancies in IC₅₀ values for guanidine-based inhibitors (e.g., 0.5–5 µM) may arise from variations in assay pH or ATP concentrations .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste disposal : Neutralize acidic/basic residues before disposal .

The compound’s safety data sheet (SDS) indicates hazards (H302: harmful if swallowed; H315: skin irritation), requiring strict adherence to P264 (wash hands post-handling) and P305+P351+P338 (eye exposure protocol) .

Advanced: What strategies enable scalable synthesis while maintaining stereochemical fidelity?

Answer:

- Flow chemistry : Continuous reactors minimize batch-to-batch variability.

- Chiral auxiliaries : Temporarily fix stereocenters during coupling steps.

- In situ monitoring : Raman spectroscopy tracks reaction progress in real time .

A pilot study on N-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives achieved 95% enantiomeric excess (ee) using immobilized lipase catalysts in a microreactor .

Basic: How does the compound’s solubility profile impact formulation for in vivo studies?

Answer:

- Aqueous solubility : 461.4 mg/L at 25°C (similar to CAS# 303094-67-9) necessitates co-solvents (e.g., DMSO:PBS mixtures).

- LogP : Estimated at 2.8–3.5, indicating moderate blood-brain barrier permeability .

- Salt formation : Hydrochloride salts improve bioavailability in pharmacokinetic studies .

Advanced: Can machine learning predict novel applications (e.g., catalysis) for this compound?

Answer:

Yes. Training models on datasets of guanidine-mediated reactions (e.g., asymmetric organocatalysis) can identify unexplored applications. For example, derivatives with bulky substituents show promise in enantioselective aldol reactions (85% ee predicted via Random Forest algorithms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.